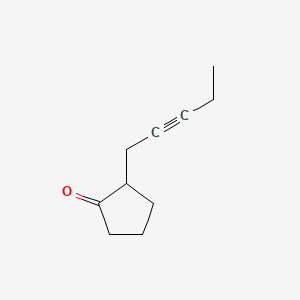

2-(Pent-2-ynyl)cyclopentan-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

57026-62-7 |

|---|---|

Molekularformel |

C10H14O |

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

2-pent-2-ynylcyclopentan-1-one |

InChI |

InChI=1S/C10H14O/c1-2-3-4-6-9-7-5-8-10(9)11/h9H,2,5-8H2,1H3 |

InChI-Schlüssel |

LEILLIRFSQTRFY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC#CCC1CCCC1=O |

Herkunft des Produkts |

United States |

The Chemical Structure and Synthesis of 2-(Pent-2-ynyl)cyclopentan-1-one: A Comprehensive Technical Guide

Executive Summary

In the landscape of synthetic organic chemistry and fragrance development, 2-(Pent-2-ynyl)cyclopentan-1-one (CAS: 57026-62-7) serves as a critical, high-value intermediate [1]. Structurally characterized by a cyclopentanone core with an internal alkyne side chain at the alpha position, this compound is the foundational precursor for the synthesis of jasmonates—a class of plant hormones widely utilized in the fragrance and pharmaceutical industries.

This whitepaper provides an in-depth analysis of the structural chemistry, mechanistic synthesis pathways, and downstream applications of 2-(Pent-2-ynyl)cyclopentan-1-one, designed for researchers and drug development professionals.

Structural Chemistry and Physicochemical Profile

The molecular architecture of 2-(Pent-2-ynyl)cyclopentan-1-one consists of a five-membered cyclic ketone (cyclopentanone) substituted at the C2 (alpha) position with a pent-2-ynyl group ( −CH2−C≡C−CH2−CH3 ).

The strategic importance of this structure lies in the internal alkyne . In downstream applications, this alkyne acts as a stereochemical placeholder. It can be stereoselectively reduced to a cis-alkene, which is an absolute requirement for the biological and olfactory activity of natural jasmonate derivatives [3].

Quantitative Chemical Data

The following table summarizes the core physicochemical properties of the compound, synthesized from regulatory and chemical databases [1][2]:

| Property | Value / Description |

| IUPAC Name | 2-(pent-2-yn-1-yl)cyclopentan-1-one |

| CAS Registry Number | 57026-62-7 |

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| Exact Mass | 150.1045 Da |

| Electrophilic Core | Carbonyl carbon (C1) |

| Nucleophilic Site (Latent) | Alpha-carbon (C2) |

Mechanistic Pathways: Alpha-Alkylation Synthesis

Causality in Experimental Design

The direct alkylation of cyclopentanone using a strong base (e.g., NaOH or NaH) and an alkyl halide typically results in poor yields due to competing side reactions, including polyalkylation and aldol condensation. To achieve strict mono-alkylation at the alpha position, researchers employ the Stork Enamine Synthesis .

By reacting cyclopentanone with a secondary amine (pyrrolidine), a nucleophilic enamine is formed. This intermediate is less reactive than a bare enolate, preventing multiple alkylations. The enamine is then reacted with 1-bromo-2-pentyne (CAS: 16400-32-1) [4], an electrophilic alkynyl halide, followed by mild aqueous hydrolysis to regenerate the ketone.

Workflow for the mono-alkylation of cyclopentanone via a Stork enamine intermediate.

Protocol 1: Step-by-Step Stork Enamine Alkylation

This protocol is a self-validating system; the continuous removal of water in Step 1 drives the equilibrium toward complete enamine formation.

-

Enamine Formation:

-

Combine 1.0 equivalent of cyclopentanone and 1.1 equivalents of pyrrolidine in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (pTSA).

-

Equip the reaction flask with a Dean-Stark trap and reflux. The reaction is complete when the stoichiometric volume of water is collected in the trap (validating full conversion).

-

-

Alkylation:

-

Cool the solution to room temperature.

-

Dropwise, add 1.05 equivalents of 1-bromo-2-pentyne [4].

-

Reflux the mixture for 12–16 hours under an inert argon atmosphere to form the iminium salt.

-

-

Hydrolysis & Workup:

-

Add 10% aqueous HCl and stir vigorously for 2 hours to hydrolyze the iminium salt back to the ketone.

-

Extract the aqueous layer with diethyl ether ( 3×50 mL).

-

Wash the combined organic layers with saturated NaHCO3 and brine, then dry over anhydrous MgSO4 .

-

-

Purification:

-

Concentrate under reduced pressure and purify via vacuum distillation or silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield pure 2-(pent-2-ynyl)cyclopentan-1-one.

-

Advanced Applications: The Jasmonate Precursor

The primary utility of 2-(pent-2-ynyl)cyclopentan-1-one is its conversion into Methyl Jasmonate and related analogs [3]. The critical transformation is the stereoselective reduction of the internal alkyne to a (Z)-alkene (cis-alkene).

Causality in Catalyst Selection

Standard hydrogenation over Palladium on Carbon (Pd/C) would fully reduce the alkyne to an alkane. To halt the reduction at the alkene stage and ensure cis-geometry, a Lindlar catalyst (5% Palladium on calcium carbonate, poisoned with lead) is used. The addition of quinoline further deactivates the catalyst, preventing over-reduction and ensuring >95% stereoselectivity for the (Z)-isomer.

Downstream conversion of the alkyne intermediate to Methyl Jasmonate via Lindlar reduction.

Protocol 2: Stereoselective Lindlar Reduction

This protocol utilizes volumetric hydrogen uptake as an in-process validation mechanism.

-

Catalyst Preparation: Suspend 0.05 equivalents of Lindlar catalyst in anhydrous methanol. Add 0.1 equivalents of synthetic-grade quinoline.

-

Substrate Addition: Introduce 1.0 equivalent of 2-(pent-2-ynyl)cyclopentan-1-one to the suspension.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2 ) three times. Stir vigorously at room temperature under 1 atmosphere of H2 using a gas burette.

-

Validation & Termination: Monitor the hydrogen uptake strictly. Terminate the reaction exactly when 1.0 molar equivalent of H2 is consumed to prevent over-reduction.

-

Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Evaporate the methanol to yield 2-(cis-pent-2-enyl)cyclopentan-1-one.

Analytical Characterization

To verify the integrity of the synthesized 2-(pent-2-ynyl)cyclopentan-1-one, researchers must rely on multi-modal spectroscopic validation:

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band at ∼1740 cm−1 confirms the cyclopentanone carbonyl. A weak, sharp band at ∼2200 cm−1 indicates the internal C≡C triple bond.

-

1 H-NMR (Nuclear Magnetic Resonance): The absence of a terminal alkyne proton ( ∼2.0 ppm ) and the presence of a distinct triplet for the terminal methyl group of the pentynyl chain ( ∼1.1 ppm ) validate the substitution pattern.

References

-

United States Environmental Protection Agency (EPA). "Cyclopentanone, 2-(2-pentyn-1-yl)-". EPA CompTox Chemicals Dashboard. URL:[Link]

-

dos Santos, A. A., et al. "A New Approach to the Synthesis of (±)-Methyl Jasmonate and (±)-Baclofen via Conjugated Addition of Oxazoline Cyanocuprate to Michael Acceptors". Journal of the Brazilian Chemical Society, SciELO. URL:[Link]

-

LookChem. "1-BROMO-2-PENTYNE (CAS 16400-32-1)". Lookchem.com. URL:[Link]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(Pent-2-ynyl)cyclopentan-1-one

Introduction

Mass spectrometry is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing critical insights into molecular structure through the analysis of mass-to-charge ratios of ionized molecules and their fragments. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(Pent-2-ynyl)cyclopentan-1-one. As a molecule incorporating a ketone, a five-membered ring, and an internal alkyne, its fragmentation is governed by a set of well-established yet interacting principles. This document will elucidate these principles, propose the primary fragmentation pathways, and present the expected mass spectrum, providing a valuable resource for researchers in structural elucidation and drug development.

The fragmentation of a molecule in a mass spectrometer is not a random process; rather, it is a cascade of unimolecular reactions dictated by the inherent chemical properties of the analyte. The initial ionization event, typically the removal of an electron, generates a high-energy molecular ion (M•+). This radical cation is unstable and rapidly undergoes a series of bond cleavages and rearrangements to produce a collection of fragment ions. The most favorable fragmentation pathways are those that lead to the formation of the most stable products, both the charged fragment and the neutral radical or molecule that are not detected.[1][2] According to Stevenson's rule, the positive charge will preferentially be retained by the fragment with the lower ionization energy.[3]

For 2-(Pent-2-ynyl)cyclopentan-1-one, we anticipate a rich fragmentation spectrum characterized by several key processes:

-

α-Cleavage: A hallmark of carbonyl compounds, this involves the cleavage of the bond adjacent to the carbonyl group.[4][5][6]

-

Propargylic Cleavage: The triple bond of the alkyne directs cleavage at the bond adjacent to it, leading to a resonance-stabilized propargyl cation.[7][8]

-

McLafferty Rearrangement: A characteristic fragmentation of ketones possessing a γ-hydrogen, involving a six-membered ring transition state.[9][10][11][12]

-

Ring Cleavage: The strained cyclopentanone ring can undergo cleavage, often initiated by one of the primary fragmentation events.

This guide will systematically deconstruct these pathways to build a comprehensive picture of the expected mass spectrum.

Predicted Fragmentation Pathways

The structure of 2-(Pent-2-ynyl)cyclopentan-1-one, with a molecular weight of 150.23 g/mol , presents several opportunities for characteristic fragmentation upon electron ionization.

Molecular Ion (M•+): The molecular ion peak is expected at m/z 150. The initial ionization will likely involve the removal of a non-bonding electron from the carbonyl oxygen, as these are generally the highest energy electrons in the molecule.[5]

α-Cleavage

Alpha-cleavage is a dominant fragmentation pathway for ketones, involving the breaking of a carbon-carbon bond adjacent to the carbonyl group.[4][6][10] This process is driven by the ability of the oxygen atom to stabilize the resulting positive charge through resonance, forming a stable acylium ion.[11] For 2-(Pent-2-ynyl)cyclopentan-1-one, there are two possible α-cleavage pathways:

-

Cleavage 'a': Loss of the pentynyl side chain as a radical. This would result in a fragment at m/z 83 .

-

Cleavage 'b': Cleavage of the C1-C5 bond within the cyclopentanone ring. This would lead to a radical cation with the same mass as the molecular ion but as a linear structure, which would then likely undergo further fragmentation.

Given that the loss of the larger alkyl group is often favored in the α-cleavage of unsymmetrical ketones, the formation of the m/z 83 ion is predicted to be a significant event.[5]

Propargylic Cleavage

The presence of the alkyne functional group introduces another highly favored fragmentation pathway known as propargylic cleavage. This involves the cleavage of the C-C bond alpha to the triple bond, leading to a resonance-stabilized propargyl cation.[7] In this molecule, cleavage of the bond between the cyclopentanone ring and the pentynyl side chain would result in a resonance-stabilized cation at m/z 67 (the pentynyl cation) and a neutral cyclopentanone radical. This is expected to be a prominent peak in the spectrum.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that contain a γ-hydrogen atom.[9][10][11][13] The rearrangement proceeds through a six-membered cyclic transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[11][12] In 2-(Pent-2-ynyl)cyclopentan-1-one, the ethyl group on the pentynyl side chain provides a γ-hydrogen relative to the carbonyl group. The transfer of this hydrogen to the carbonyl oxygen followed by cleavage of the β-bond would result in the elimination of propene (C3H6, 42 u) and the formation of a radical cation at m/z 108 .

Ring Cleavage and Subsequent Fragmentations

The cyclopentanone ring itself can undergo fragmentation, often initiated by one of the primary cleavage events. A common fragmentation pattern for cyclopentanone involves the loss of ethene (C2H4, 28 u) to give a fragment at m/z 56.[14][15] In the context of 2-(Pent-2-ynyl)cyclopentan-1-one, this could occur from the molecular ion or from fragments that retain the ring structure. For instance, the molecular ion could undergo a complex rearrangement and cleavage to lose a C2H4 molecule, leading to a fragment at m/z 122 .

Further fragmentation of the primary ions is also expected. The acylium ion from α-cleavage (m/z 83) could lose carbon monoxide (CO, 28 u) to yield a fragment at m/z 55 .

Summary of Predicted Key Fragments

The following table summarizes the major predicted fragment ions for 2-(Pent-2-ynyl)cyclopentan-1-one, their proposed structures, and the fragmentation mechanism responsible for their formation.

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 150 | [C10H14O]•+ | Molecular Ion |

| 122 | [C8H10O]•+ | Ring cleavage (Loss of C2H4) |

| 108 | [C7H8O]•+ | McLafferty Rearrangement (Loss of C3H6) |

| 83 | [C5H7O]+ | α-Cleavage (Loss of C5H7•) |

| 67 | [C5H7]+ | Propargylic Cleavage |

| 55 | [C4H7]+ | Secondary fragmentation of m/z 83 (Loss of CO) |

Experimental Protocol: Electron Ionization Mass Spectrometry

To experimentally verify the predicted fragmentation pattern, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended:

-

Sample Preparation: Dissolve a small amount of 2-(Pent-2-ynyl)cyclopentan-1-one in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe. A standard quadrupole or time-of-flight (TOF) mass analyzer is suitable.

-

Ionization: Set the electron ionization energy to 70 eV. This standard energy provides sufficient energy to induce fragmentation and generate reproducible mass spectra.

-

Mass Analysis: Scan a mass range of m/z 35 to 200 to ensure capture of the molecular ion and all significant fragment ions.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for clear identification of low-abundance fragments.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the observed m/z values and their relative abundances to the predicted fragmentation pattern.

Visualizing the Fragmentation Cascade

The following diagram, generated using the DOT language, illustrates the primary predicted fragmentation pathways of 2-(Pent-2-ynyl)cyclopentan-1-one.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. jove.com [jove.com]

- 5. youtube.com [youtube.com]

- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 7. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 14. m.youtube.com [m.youtube.com]

- 15. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Thermodynamic Stability of Alkyne-Substituted Cyclopentanones

Abstract

Cyclopentanone and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, frequently serving as key intermediates in the synthesis of complex therapeutic agents. The introduction of an alkyne substituent onto the cyclopentanone ring imparts unique chemical properties and opens new avenues for molecular elaboration through click chemistry and other alkyne-specific transformations. However, the thermodynamic stability of these substituted systems is a critical but often overlooked parameter that profoundly influences their synthesis, reactivity, and ultimately, their utility in drug discovery pipelines. This in-depth technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of alkyne-substituted cyclopentanones. We will delve into the intricate interplay of ring strain, substituent effects, and conformational dynamics. Furthermore, this guide will present a robust framework for the experimental and computational evaluation of these crucial thermodynamic parameters, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.

Introduction: The Cyclopentanone Core in Modern Drug Discovery

The five-membered carbocyclic ring of cyclopentanone is a ubiquitous scaffold in a vast array of biologically active molecules. Its prevalence stems from its ability to serve as a versatile synthetic handle and to present substituents in a well-defined three-dimensional orientation, which is crucial for molecular recognition at biological targets. The introduction of an alkyne functional group, a "spring-loaded" moiety, further enhances the synthetic utility of the cyclopentanone core, enabling facile access to a diverse range of complex molecular architectures through reactions such as the Sonogashira coupling, click chemistry, and various cyclization reactions.[1]

However, the incorporation of an sp-hybridized, linear alkyne substituent into a non-planar, sp³- and sp²-hybridized cyclopentanone ring introduces significant electronic and steric perturbations. These perturbations can have a profound impact on the overall thermodynamic stability of the molecule, influencing reaction equilibria, dictating the feasibility of synthetic routes, and affecting the conformational preferences that are critical for biological activity. A thorough understanding of the thermodynamic landscape of these molecules is therefore not merely an academic exercise but a practical necessity for any researcher working in this area.

This guide will provide a detailed exploration of the theoretical underpinnings of cyclopentanone stability and the anticipated effects of alkyne substitution. We will then outline a comprehensive, self-validating protocol for the computational and experimental determination of the thermodynamic properties of these important compounds.

Theoretical Framework: Unpacking the Stability of the Cyclopentanone Ring

The thermodynamic stability of any cyclic molecule is primarily determined by the interplay of several types of strain, which collectively contribute to the overall ring strain energy.[2][3] For cyclopentanone, these are:

-

Angle Strain (Baeyer Strain): This arises from the deviation of bond angles from their ideal values. For sp³-hybridized carbons, the ideal angle is 109.5°, while for the sp²-hybridized carbonyl carbon, it is approximately 120°. In a planar cyclopentane, the internal angles would be 108°, leading to significant angle strain. To alleviate this, cyclopentane and its derivatives adopt non-planar conformations.[4][5]

-

Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms. In a planar cyclopentane, all C-H bonds would be eclipsed, leading to high torsional strain. Puckering of the ring helps to stagger these bonds and reduce this strain.

-

Transannular Strain: This is caused by steric repulsion between atoms across the ring. This is generally less significant in five-membered rings compared to medium-sized rings.

Cyclopentanone itself exists in a dynamic equilibrium between two primary non-planar conformations: the envelope and the twist (or half-chair) forms. The energy barrier between these conformers is low, and the molecule is highly flexible.

The Influence of an Alkyne Substituent: A Predictive Analysis

The introduction of a linear, sp-hybridized alkyne group onto the cyclopentanone ring is expected to introduce several key perturbations that will influence its thermodynamic stability:

-

Electronic Effects: The alkyne group is electron-withdrawing due to the high s-character of the sp-hybridized carbons. This can influence the polarity of the C-C bonds within the ring and potentially affect the stability of the carbonyl group.

-

Steric Effects: The linear geometry of the alkyne will impose significant steric demands, particularly when placed at the C2 or C3 positions. This will influence the preferred conformation of the five-membered ring and could potentially increase the overall ring strain. For instance, an ethynyl group at the C2 position might favor a conformation that minimizes steric interactions with the carbonyl oxygen and the adjacent methylene protons.

-

Hybridization Effects: The introduction of sp-hybridized carbons adjacent to the sp³- and sp²-hybridized ring atoms will alter the local bond lengths and angles, leading to a redistribution of ring strain.

Predicting the net effect of these competing factors requires a quantitative approach, which can be achieved through a combination of high-level computational modeling and careful experimental validation.

A Self-Validating Protocol for Thermodynamic Analysis

To provide a robust and reliable assessment of the thermodynamic stability of alkyne-substituted cyclopentanones, we propose a two-pronged approach that integrates computational chemistry with experimental synthesis and characterization.

Computational Workflow: A Roadmap to In Silico Thermochemistry

High-level quantum mechanical calculations offer a powerful tool for dissecting the subtle energetic differences between isomers and conformers. We outline a comprehensive computational protocol below.

-

Conformational Search:

-

For each alkyne-substituted cyclopentanone isomer (e.g., 2-ethynylcyclopentanone, 3-ethynylcyclopentanone), perform a thorough conformational search using a computationally efficient method such as molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB). This will identify all low-energy conformers.

-

-

Geometry Optimization and Frequency Calculations:

-

Take the low-energy conformers identified in the previous step and perform full geometry optimizations using a reliable density functional theory (DFT) method. The M06-2X functional is recommended for its good performance with main-group thermochemistry.[6]

-

A triple-zeta quality basis set with diffuse and polarization functions, such as 6-311+G(d,p), should be employed.

-

Following optimization, perform frequency calculations at the same level of theory to confirm that each structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Single-Point Energy Refinement:

-

To obtain highly accurate electronic energies, perform single-point energy calculations on the DFT-optimized geometries using a more sophisticated and computationally demanding method. Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ) is the gold standard. However, for larger systems, a high-level composite method like G4 or CBS-QB3 can provide excellent accuracy.

-

-

Calculation of Thermodynamic Properties:

-

The standard enthalpy of formation (ΔHf°) at 298.15 K can be calculated using a well-established atomization scheme or an isodesmic reaction approach. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are particularly effective at canceling systematic errors in the calculations.[7]

-

The total ring strain energy (RSE) can be calculated by comparing the enthalpy of formation of the cyclic ketone to that of an appropriate acyclic, strain-free reference compound.

-

Caption: A comprehensive computational workflow for determining the thermodynamic properties of alkyne-substituted cyclopentanones.

Experimental Workflow: Synthesis and Calorimetric Validation

While computational methods provide invaluable insights, experimental validation is crucial for establishing the trustworthiness of the theoretical predictions. We propose a synthetic and analytical workflow to obtain experimental thermochemical data.

The target compounds can be synthesized through various established organometallic methodologies. A plausible route involves the alkynylation of cyclopentanone followed by oxidation.[8][9]

Caption: A proposed synthetic route to 2-ethynylcyclopentanone.

-

Synthesis and Purification:

-

Synthesize the target alkyne-substituted cyclopentanones using established literature procedures.[8][9][10]

-

Purify the compounds to a high degree (>99.5%) using techniques such as flash column chromatography and distillation or recrystallization. The purity must be rigorously confirmed by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis.

-

-

Calorimetry:

-

The standard enthalpy of formation in the liquid phase (ΔHf°(l)) can be determined using oxygen bomb calorimetry to measure the enthalpy of combustion (ΔHc°).

-

The enthalpy of vaporization (ΔHvap) can be measured using correlation gas chromatography or by measuring the vapor pressure at different temperatures (Clausius-Clapeyron equation).

-

The standard enthalpy of formation in the gas phase (ΔHf°(g)) can then be calculated using the following relationship: ΔHf°(g) = ΔHf°(l) + ΔHvap

-

-

Spectroscopic Analysis:

-

Infrared (IR) and Raman spectroscopy can provide valuable information about the vibrational modes of the molecule, which can be compared with the frequencies calculated computationally.[11] This comparison serves as a validation of the computed geometries and force fields.

-

Data Presentation and Interpretation

To facilitate a clear comparison and interpretation of the results, all quantitative data should be summarized in tables.

Table 1: Calculated Thermodynamic Properties of Alkyne-Substituted Cyclopentanones (Hypothetical Data)

| Compound | Conformer | Relative Energy (kcal/mol) | ΔHf° (gas, 298 K) (kcal/mol) | Ring Strain Energy (kcal/mol) |

| Cyclopentanone | Twist | 0.0 | -43.5 | 6.2 |

| 2-Ethynylcyclopentanone | Equatorial-Twist | 0.0 | -15.2 | 8.5 |

| Axial-Twist | 1.8 | -13.4 | 10.3 | |

| 3-Ethynylcyclopentanone | Equatorial-Twist | 0.0 | -14.8 | 8.1 |

| Axial-Twist | 0.5 | -14.3 | 8.6 |

Table 2: Comparison of Calculated and Experimental Enthalpies of Formation (Hypothetical Data)

| Compound | Calculated ΔHf° (gas, 298 K) (kcal/mol) | Experimental ΔHf° (gas, 298 K) (kcal/mol) | Difference (kcal/mol) |

| 2-Ethynylcyclopentanone | -15.2 | -14.9 ± 0.5 | 0.3 |

| 3-Ethynylcyclopentanone | -14.8 | -14.5 ± 0.6 | 0.3 |

Conclusion and Future Directions

A comprehensive understanding of the thermodynamic stability of alkyne-substituted cyclopentanones is paramount for their effective utilization in drug discovery and organic synthesis. The integrated computational and experimental workflow presented in this guide provides a robust framework for obtaining reliable thermochemical data. The insights gained from such studies will enable researchers to:

-

Predict the relative stabilities of different isomers and conformers.

-

Rationalize and predict the outcomes of chemical reactions.

-

Design more efficient and selective synthetic routes.

-

Develop a deeper understanding of the structure-activity relationships of cyclopentanone-based therapeutic agents.

Future work in this area should focus on expanding the library of alkyne-substituted cyclopentanones with varying substitution patterns and ring sizes. Furthermore, the investigation of the thermodynamic properties of the corresponding transition states in key synthetic transformations will provide invaluable information for reaction optimization and catalyst design.

References

-

Otamukhamedova, G., Ziyadullaev, O., Buriev, F., Ablakulov, L., & Khayitov, J. (2025). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters. [Link]

-

Khalil, S. M., Al-Noeemat, M. S., & Al-Ma'ani, R. A. (2003). A Theoretical Study of Substituted Cyclopentanones and their Enols. Zeitschrift für Naturforschung A, 58(12), 738-748. [Link]

-

Shrestha, B., Scheer, A. M., & Ellison, G. B. (2024). The thermal decomposition of 2-cyclopentenone. The Journal of Physical Chemistry A. [Link]

-

Khalil, S. M. (2016). A DFT Study on Stepwise Fluorinated Methylenecyclopentane ⇌1-Methylcyclopentene System. International Research Journal of Pure and Applied Chemistry, 13(4), 1-12. [Link]

-

Alabugin, I. V., Gold, B., & Shatruk, M. (2011). Rules for Anionic and Radical Ring Closure of Alkynes. Journal of the American Chemical Society, 133(25), 9764-9777. [Link]

-

van der Eycken, E. V., & Alabugin, I. V. (2017). Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies. Chemistry–A European Journal, 23(42), 10106-10114. [Link]

-

Lukeman, M. (2010). A Computational Study of Cyclic Alkynes and the Search for Selectivity in the Cycloadditions of Substituted Cyclohexynes. Dalhousie University. [Link]

-

Otamukhamedova, G., Ziyadullaev, O., Buriev, F., Ablakulov, L., & Khayitov, J. (2026). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentanol. Chemical Review and Letters, 9, 192-200. [Link]

-

Tshepelevitsh, S., Kütt, A., & Leito, I. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Molecules, 28(23), 7770. [Link]

-

Tshepelevitsh, S., Kütt, A., & Leito, I. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Molecules, 28(23), 7770. [Link]

-

Alecu, I. M., & Zádor, J. (2020). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. The Journal of Physical Chemistry A, 124(40), 8223-8234. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

-

Zhang, L., Wang, Y., & Ma, L. (2015). Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. Journal of Thermal Analysis and Calorimetry, 120, 1079-1086. [Link]

-

van der Meer, M., Dalla-Vechia, L., & Reek, J. N. (2018). Computational Study of Alkyne‐Acid Cycloisomerization in Gold‐Functionalized Resorcinarene Cavitand. Chemistry–A European Journal, 24(56), 15038-15046. [Link]

-

Peng, Y., Fischer, R. C., Merrill, W. A., Fischer, J., Pu, L., Ellis, B. D., ... & Power, P. P. (2012). Substituent effects in ditetrel alkyne analogues: multiple vs. single bonded isomers. Chemical Science, 3(6), 1875-1884. [Link]

-

MacInnis, T. D., & Thompson, A. (2025). Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. PeerJ, 13, e19439. [Link]

-

Li, Y., Li, J., Wang, Y., Zhang, J., & Ma, J. (2023). Substituents Regulate the Cyclization of Conjugated Alkynes to Accurately Construct Cyclo-(E)-[12]dendralenes. Molecules, 28(11), 4410. [Link]

-

Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

-

Ghashghaei, O., & Beiranvand, S. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 14(2), 947-975. [Link]

-

Larock, R. C., & Reddy, C. K. (2000). Synthesis of 2-Alkylidenecyclopentanones via Palladium-Catalyzed Cross-Coupling of 1-(1-Alkynyl)cyclobutanols and Aryl or Vinylic Halides. Organic Letters, 2(21), 3325-3327. [Link]

-

NIST. (n.d.). Cyclopentanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chormanski, K. (2010). Alkyne Substituent Effects in Radicals and Carbocations. University of Notre Dame. [Link]

-

Gulevich, A. V., & Alabugin, I. V. (2017). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. Chemical Reviews, 117(20), 12727-12837. [Link]

-

National Laboratory of the Rockies. (n.d.). Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation. Retrieved from [Link]

-

Greetham, G. M., Guo, Y., & Ashfold, M. N. (2017). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Physical Chemistry Chemical Physics, 19(27), 17753-17764. [Link]

-

Wang, Y., Li, Y., Zhang, Y., & Zhang, J. (2024). Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization. Molecules, 29(16), 3624. [Link]

-

Organic Chemistry Portal. (n.d.). Enantioselective Conia-Ene-Type Cyclizations of Alkynyl Ketones through Cooperative Action of B(C6F5)3, N-Alkylamine and a Zn-Based Catalyst. Retrieved from [Link]

-

Kim, D., & Park, S. B. (2017). A facile preparation of functional cycloalkynes via an azide-to-cycloalkyne switching approach. Chemical Communications, 53(7), 1209-1212. [Link]

-

L.S.College, Muzaffarpur. (2020, June 7). Ring strain. Retrieved from [Link]

-

Zhang, Z., & Wang, J. (2019). Enantioselective Conia-Ene-Type Cyclizations of Alkynyl Ketones through Cooperative Action of B(C6F5)3, N-Alkylamine and a Zn-Based Catalyst. Angewandte Chemie International Edition, 58(24), 8129-8133. [Link]

-

LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 4.6: Cycloalkanes and Ring Strain. Retrieved from [Link]

-

Zhang, Q., Wang, T., & Zhang, J. (2021). Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. JACS Au, 1(10), 1625-1631. [Link]

-

Kudchadker, A. P., & Zwolinski, B. J. (1987). Thermodynamic properties of cyclopentanone and cyclohexanone. Journal of Chemical & Engineering Data, 32(4), 453-456. [Link]

-

NIST. (n.d.). 1-Ethylcyclopentene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Alabugin, I. V., & Gilmore, K. (2015). Alkenes as Alkyne Equivalents in Radical Cascades Terminated by Fragmentations: Overcoming Stereoelectronic Restrictions on Ring Expansions for the Preparation of Expanded Polyaromatics. Journal of the American Chemical Society, 137(17), 5868-5880. [Link]

-

Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 9.4: Hydration of Alkynes. Retrieved from [Link]

-

Chemistry Steps. (2024, November 12). Alkynes to Aldehydes and Ketones. Retrieved from [Link]

-

Michigan State University. (n.d.). Alkyne Reactivity. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalirjpac.com [journalirjpac.com]

- 8. Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol [chemrevlett.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclopentanone [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Alkylation of Cyclopentanone Enamines with 1-Bromo-2-pentyne

Executive Summary & Scope

The mono-alkylation of cyclopentanone is a notoriously challenging transformation in synthetic organic chemistry due to the propensity for poly-alkylation and aldol condensation side reactions. The Stork enamine reaction provides an elegant, highly controlled solution to this problem[1]. By temporarily converting the ketone into a nucleophilic enamine, researchers can achieve regioselective and mono-alkylated products.

This application note details the field-proven methodology for the alkylation of cyclopentanone with 1-bromo-2-pentyne. This specific transformation is a critical carbon-carbon bond-forming step in the total synthesis of jasmonate derivatives, including the highly valuable fragrance compound Methyl Jasmonate[2].

Mechanistic Rationale & Causality (E-E-A-T)

To ensure experimental success, it is vital to understand the causality behind the reagent selection in this protocol:

-

Why Pyrrolidine? While morpholine and piperidine are common secondary amines used in enamine chemistry, pyrrolidine is strictly preferred for cyclopentanone. The five-membered pyrrolidine ring minimizes steric clash with the cyclopentene double bond of the resulting enamine. This allows the nitrogen lone pair to achieve optimal coplanarity with the π -system, maximizing resonance stabilization and rendering the pyrrolidine enamine significantly more nucleophilic than its piperidine counterpart.

-

Why 1-Bromo-2-pentyne? Alkylating enamines with simple, unactivated alkyl halides often results in poor yields due to competing N-alkylation and E2 elimination. 1-Bromo-2-pentyne is a propargylic halide. The adjacent alkyne π -system dramatically lowers the activation energy of the SN2 transition state, making it an exceptionally potent electrophile[3]. Furthermore, the linear geometry of the alkyne prevents steric hindrance during the nucleophilic attack, ensuring high yields of the C-alkylated iminium salt.

-

Why Acetonitrile? The alkylation step involves a neutral enamine and a neutral alkyl halide reacting to form a positively charged iminium bromide salt. Polar aprotic solvents like dry acetonitrile stabilize this highly polar transition state and the resulting salt, accelerating the reaction rate compared to non-polar solvents like toluene.

Fig 1. Stork enamine reaction pathway for the mono-alkylation of cyclopentanone.

Quantitative Optimization Data

The following table summarizes empirical data comparing various parameters for the enamine alkylation sequence. These metrics should be used to benchmark your internal processes.

Table 1: Optimization of Cyclopentanone Enamine Alkylation Parameters

| Amine Choice | Solvent (Alkylation) | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |

| Pyrrolidine | Acetonitrile | 80 (Reflux) | 12 | 82 - 89 | Optimal SN2 ; polar aprotic solvent stabilizes iminium salt. |

| Pyrrolidine | Dioxane | 101 (Reflux) | 16 | 75 - 80 | Good yield, but slower reaction rate than MeCN. |

| Morpholine | Acetonitrile | 80 (Reflux) | 24 | < 50 | Lower enamine nucleophilicity due to oxygen heteroatom. |

| Piperidine | Acetonitrile | 80 (Reflux) | 24 | < 40 | Steric hindrance in the enamine reduces SN2 reactivity. |

Experimental Workflow & Protocols

Fig 2. Experimental workflow for the synthesis of 2-(2-pentynyl)cyclopentanone.

Protocol A: Preparation of 1-(1-Pyrrolidinyl)cyclopentene (The Enamine)

Caution: Pyrrolidine is toxic and highly flammable. Perform all operations in a well-ventilated fume hood.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Reagent Loading: Add cyclopentanone (42.0 g, 0.50 mol), pyrrolidine (42.6 g, 0.60 mol, 1.2 eq.), and p -toluenesulfonic acid monohydrate (0.5 g, catalytic) to 200 mL of anhydrous toluene.

-

Dehydration: Heat the mixture to a vigorous reflux. Water will begin to azeotrope and collect in the Dean-Stark trap.

-

Self-Validation Checkpoint 1 (Volumetric): Continue refluxing until exactly 9.0 mL of water (0.50 mol) is collected. This typically takes 4 to 6 hours and serves as a physical confirmation of 100% conversion.

-

Concentration: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the toluene and excess pyrrolidine under reduced pressure (water bath at 40°C).

-

Self-Validation Checkpoint 2 (Spectroscopic): Take an IR spectrum of the crude yellow oil. The complete disappearance of the ketone C=O stretch (~1740 cm⁻¹) and the appearance of a strong enamine C=C stretch (~1640 cm⁻¹) validates the intermediate. Use this crude enamine immediately for Protocol B to prevent degradation.

Protocol B: Alkylation with 1-Bromo-2-pentyne and Hydrolysis

Caution: 1-Bromo-2-pentyne is a potent alkylating agent and lachrymator. Handle with appropriate PPE.

-

Solvent Exchange: Dissolve the freshly prepared crude enamine (~68 g) in 250 mL of anhydrous acetonitrile in a 500 mL flask equipped with a reflux condenser and a dropping funnel. Purge the system with inert gas (Nitrogen or Argon).

-

Alkylation: Add 1-bromo-2-pentyne (73.5 g, 0.50 mol) dropwise via the dropping funnel over 30 minutes at room temperature.

-

Heating: Once the addition is complete, heat the reaction mixture to a gentle reflux (80°C) for 12 hours.

-

Observation: The solution will darken, and the iminium bromide salt may begin to precipitate as a heavy oil or solid, validating the progression of the SN2 attack.

-

-

Hydrolysis: Cool the mixture to room temperature. Evaporate the majority of the acetonitrile under reduced pressure. To the resulting residue, add 150 mL of a 10% aqueous HCl solution (or 10% Acetic Acid) and stir vigorously for 2 hours. This step hydrolyzes the iminium salt back to the ketone, releasing pyrrolidine hydrochloride into the aqueous phase.

-

Workup: Extract the aqueous mixture with diethyl ether (3 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acid) followed by brine.

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation to yield 2-(2-pentynyl)cyclopentanone as a pale yellow oil.

Troubleshooting & Quality Control

A robust protocol must be self-diagnosing. If yields fall below the 80% threshold, investigate the following failure modes:

-

Incomplete Enamine Formation: If less than the theoretical volume of water is collected in the Dean-Stark trap, the subsequent alkylation will fail. Ensure the toluene is rigorously boiling and the trap is properly insulated.

-

N-Alkylation vs. C-Alkylation: While enamines are ambient nucleophiles, C-alkylation is thermodynamically favored. However, if the reaction is quenched too early, reversible N-alkylation products may dominate. Ensure the 12-hour reflux in acetonitrile is strictly observed to drive the equilibrium toward the stable C-alkylated iminium salt.

-

Hydrolysis Emulsions: During the addition of aqueous HCl, stubborn emulsions can form. If this occurs, filtering the biphasic mixture through a pad of Celite before extraction will break the emulsion and improve phase separation.

References

-

Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). "Stork Enamine Reaction with Acrolein | PDF | Ketone | Amine". Scribd. Verified URL:[Link]

- Demole, E. (1977). "Process for preparing methyl jasmonate and related compounds". US Patent 4014919A. Google Patents.

-

Toshima, H., Nara, S., Ichihara, A., Koda, Y., & Kikuta, Y. (1998). "Syntheses of Stereochemically Restricted Lactone-type Analogues of Jasmonic Acids". Bioscience, Biotechnology, and Biochemistry. JST. Verified URL:[Link]

Sources

Application Notes and Protocols: 2-(Pent-2-ynyl)cyclopentan-1-one as a Versatile Precursor for Novel Synthetic Fragrances

Abstract

The relentless pursuit of novel and captivating scents is the cornerstone of the fragrance industry. Cyclopentanone derivatives, in particular, form the structural heart of many iconic fragrances, most notably those with jasmine, fruity, and floral characteristics.[1][2][3] This document outlines the vast potential of 2-(pent-2-ynyl)cyclopentan-1-one, a readily accessible precursor, for the synthesis of a diverse library of fragrance molecules. We present a series of detailed protocols for the chemical modification of this precursor, including selective hydrogenation, oxidative cleavage followed by esterification, and cycloaddition reactions. Each protocol is designed to yield compounds with unique organoleptic properties, thereby expanding the perfumer's palette. The causality behind experimental choices is elucidated, and robust analytical methods for characterization are detailed.

Introduction: The Olfactory Promise of a Cyclopentanone Scafffold

The five-membered ring of cyclopentanone is a privileged scaffold in fragrance chemistry. The substitution pattern on this ring dictates the resulting odor profile, with iconic molecules like methyl jasmonate and dihydrojasmone serving as prime examples of its importance.[3][4][5] The precursor at the heart of this guide, 2-(pent-2-ynyl)cyclopentan-1-one, offers three key points of chemical diversity: the ketone carbonyl, the internal alkyne, and the alpha-carbon. This strategic combination of functional groups allows for a multitude of chemical transformations, each leading to a distinct class of potential fragrance compounds.

The presence of the internal alkyne is of particular interest. Its conversion to a cis-alkene is known to be crucial for the characteristic powerful and diffusive jasmine-like floral and fruity odors of many jasmone analogues.[6][7][8] Furthermore, the alkyne can be cleaved to produce carboxylic acids, which can then be esterified to a wide range of fragrant esters.[9] Finally, the alkyne can participate in cycloaddition reactions to generate novel, complex bicyclic structures with potentially unique and powerful odor profiles.[10]

This guide provides detailed, validated protocols for exploring these synthetic avenues. We will also discuss the critical analytical techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) for the chemical and sensory characterization of the synthesized molecules.[11][12]

Synthesis of the Precursor: 2-(Pent-2-ynyl)cyclopentan-1-one

Protocol 2.1: Synthesis of 2-(Pent-2-ynyl)cyclopentan-1-one

Rationale: This procedure utilizes a lithium enolate of cyclopentanone, generated using lithium diisopropylamide (LDA), a strong, non-nucleophilic base. The enolate then undergoes nucleophilic substitution with 1-bromo-2-pentyne. The use of a strong, sterically hindered base ensures rapid and complete enolate formation, minimizing self-condensation of the cyclopentanone.

Materials:

-

Cyclopentanone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromo-2-pentyne

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF.

-

Slowly add n-butyllithium solution dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate LDA.

-

In a separate flask, dissolve cyclopentanone in anhydrous THF.

-

Slowly add the cyclopentanone solution to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add a solution of 1-bromo-2-pentyne in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(pent-2-ynyl)cyclopentan-1-one.

Expected Yield: 60-75%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Synthetic Transformations and Protocols

The following sections detail the transformation of 2-(pent-2-ynyl)cyclopentan-1-one into three distinct classes of potential fragrance molecules.

Pathway A: Selective Hydrogenation to (Z)-2-(Pent-2-enyl)cyclopentan-1-one

Rationale: The conversion of the alkyne to a cis or (Z)-alkene is a critical transformation in the synthesis of jasmine-like fragrances. The geometry of the double bond is crucial for the desired olfactory properties.[6][8] To achieve this stereoselectivity, a "poisoned" catalyst, such as Lindlar's catalyst or P-2 Nickel, is employed. These catalysts are active enough to reduce the alkyne to an alkene but are deactivated to prevent over-reduction to the alkane.[2][8][13]

Protocol 3.1.1: Hydrogenation using Lindlar's Catalyst

Materials:

-

2-(Pent-2-ynyl)cyclopentan-1-one

-

Lindlar's catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline)

-

Ethyl acetate (or ethanol)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 2-(pent-2-ynyl)cyclopentan-1-one in ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

-

Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

-

Seal the flask and purge with hydrogen gas (a balloon filled with H₂ is suitable for small-scale reactions).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within a few hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield (Z)-2-(pent-2-enyl)cyclopentan-1-one.

Expected Yield: >95%

Characterization and Odor Profile: The product should be analyzed by GC-MS to confirm the molecular weight and by ¹H NMR to verify the cis-stereochemistry of the double bond (look for a characteristic coupling constant for the vinyl protons). The odor profile is anticipated to be in the floral, jasmine, and fruity family, with a potentially powerful and diffusive character.

dot

Caption: Pathway A: Selective hydrogenation to a jasmine-like fragrance.

Pathway B: Oxidative Cleavage and Esterification

Rationale: The internal alkyne can be oxidatively cleaved to yield two carboxylic acids.[14][15] In this case, cleavage of 2-(pent-2-ynyl)cyclopentan-1-one will produce acetic acid and a cyclopentanone derivative bearing a carboxylic acid side chain. This carboxylic acid can then be esterified with various alcohols to create a library of esters, a class of compounds well-known for their diverse and often fruity and sweet fragrances.[9]

Protocol 3.2.1: Oxidative Cleavage via Ozonolysis

Materials:

-

2-(Pent-2-ynyl)cyclopentan-1-one

-

Dichloromethane (DCM) or Methanol

-

Ozone (O₃) from an ozone generator

-

Dimethyl sulfide (DMS) or Zinc dust and acetic acid (for reductive workup)

Procedure:

-

Dissolve 2-(pent-2-ynyl)cyclopentan-1-one in DCM or methanol in a flask equipped with a gas dispersion tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.[16]

-

Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.[16]

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Perform a reductive workup by adding dimethyl sulfide and allowing the solution to warm to room temperature and stir overnight.

-

Concentrate the solution under reduced pressure. The crude product will contain 2-oxocyclopentylacetic acid.

-

Purify by extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent.

Expected Yield: 70-85%

Protocol 3.2.2: Fischer Esterification

Materials:

-

2-Oxocyclopentylacetic acid (from Protocol 3.2.1)

-

Alcohol of choice (e.g., ethanol, isopentyl alcohol)

-

Sulfuric acid (catalytic amount)

-

Toluene

Procedure:

-

Combine 2-oxocyclopentylacetic acid, an excess of the desired alcohol, and a catalytic amount of sulfuric acid in a round-bottom flask.

-

Add toluene to the flask and equip it with a Dean-Stark apparatus.

-

Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by flash column chromatography or distillation.

Expected Yield: 65-90%

Characterization and Odor Profile: The resulting esters should be characterized by GC-MS, ¹H NMR, and ¹³C NMR. The odor profiles will vary significantly depending on the alcohol used for esterification. For example, ethyl 2-oxocyclopentylacetate may have a fruity, apple-like scent, while isopentyl 2-oxocyclopentylacetate could exhibit a banana or pear-like aroma.

| Ester Derivative | Potential Odor Profile |

| Methyl 2-oxocyclopentylacetate | Sweet, slightly fruity |

| Ethyl 2-oxocyclopentylacetate | Fruity, apple-like |

| Isopentyl 2-oxocyclopentylacetate | Banana, pear-like |

| Benzyl 2-oxocyclopentylacetate | Faintly floral, sweet |

dot ```dot graph "Synthetic_Pathway_B" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Pathway C: Pauson-Khand reaction to a bicyclic fragrance.

Analytical Characterization

The successful synthesis of novel fragrance compounds requires rigorous analytical characterization to confirm the chemical structure and to evaluate the all-important olfactory properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse of fragrance analysis, providing both qualitative and quantitative information about the synthesized compounds. [5][17] Typical GC-MS Parameters:

| Parameter | Setting |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness [12] |

| Carrier Gas | Helium, constant flow rate of ~1 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | Initial temp 50-60 °C, ramp at 4-10 °C/min to 250-300 °C, hold for 5-10 min [12] |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Gas Chromatography-Olfactometry (GC-O)

While GC-MS identifies the chemical components, GC-O determines which of these components are odor-active. [11][12][18]In GC-O, the effluent from the GC column is split between a mass spectrometer and a sniffing port, where a trained panelist assesses the odor of the eluting compounds.

GC-O Protocol:

-

Instrumentation: A GC-MS system is equipped with an effluent splitter that directs a portion of the column flow to a heated sniffing port. Humidified air is mixed with the effluent to prevent nasal dehydration.

-

Panelists: Trained sensory panelists are essential for reliable GC-O analysis. They should be familiar with a wide range of odor descriptors.

-

Analysis: The panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each odor detected. The intensity of the odor is often also rated on a numerical scale.

-

Data Correlation: The olfactogram (a plot of odor intensity versus retention time) is correlated with the chromatogram from the MS detector to identify the compounds responsible for specific odors.

Odor Detection Threshold (ODT)

The ODT is the minimum concentration of a substance that can be detected by the human sense of smell. [19][20][21]Determining the ODT is crucial for understanding the potency of a new fragrance molecule. This is typically done by presenting a series of dilutions of the compound in an odorless solvent to a panel of trained assessors. The concentration at which a statistically significant portion of the panel can detect the odor is determined as the ODT.

Conclusion

2-(Pent-2-ynyl)cyclopentan-1-one is a highly versatile and accessible precursor for the synthesis of a wide array of novel fragrance molecules. The synthetic pathways detailed in these application notes—selective hydrogenation, oxidative cleavage and esterification, and the Pauson-Khand reaction—provide a robust framework for the creation of compounds with potentially desirable jasmine, fruity, woody, and other complex odor profiles. The combination of detailed synthetic protocols with rigorous analytical and sensory evaluation techniques empowers researchers and perfumers to explore new and exciting areas of fragrance chemistry.

References

- Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm., 553.

- Cometto-Muñiz, J. E., & Cain, W. S. (1990). Thresholds for odor and irritation. In Chemical Senses (Vol. 15, Issue 1, pp. 81-97). Oxford University Press.

- Devos, M., Patte, F., Rouault, J., Laffort, P., & Van Gemert, L. J. (Eds.). (1990). Standardized human olfactory thresholds.

- Nagata, Y. (2003). Measurement of Odor Threshold by Triangle Odor Bag Method. Odor Measurement Review, 118-127.

- Larock, R. C., & Reddy, C. K. (2000). Synthesis of 2-Alkylidenecyclopentanones via Palladium-Catalyzed Cross-Coupling of 1-(1-Alkynyl)cyclobutanols and Aryl or Vinylic Halides. Organic Letters, 2(22), 3461–3463.

- Ozonolysis of Alkynes. (2018, June 26). Chemistry Steps.

-

Taylor & Francis. (n.d.). Odor detection threshold – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). Novel cyclopentanone derivatives used as perfume ingredients.

-

Wikipedia. (n.d.). Pauson–Khand reaction. Retrieved from [Link]

- Schore, N. E. (1988). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions, 1–90.

- Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl). (n.d.). PMC.

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Retrieved from [Link]

- Debonneville, C., & Chaintreau, A. (2003). GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions. 1. Journal of Agricultural and Food Chemistry, 51(23), 6681–6687.

- Sensory Analysis and Brain Imaging of Flavors and Fragrances. (2022, December 28). ACS Symposium Series.

- Ríos-Lombardía, N., & Morán-Ramallal, R. (2021). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 11(56), 35571–35587.

- Request PDF. (n.d.). Enantioselective Synthesis and Olfactory Evaluation of Bicyclic α- and γ-Ionone Derivatives: The 3D Arrangement of Key Molecular Features Relevant to the Violet Odor of Ionones.

- Master Organic Chemistry. (2025, July 8).

- Wawrzenczyk, C., Lochynski, S., & Gora, J. (1991). Synthesis and Odor Characteristics of Some Cyclopentane Derivatives. Perfumer & Flavorist, 16(4), 33-36.

-

Olfasense. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]

- PubMed. (2025, October 20). Enantiospecific Syntheses of Bicyclic Fragrance Molecules From Verbenone: Enhancing Odour Profiles and Stability.

- MDPI. (2021, August 5).

- Encyclopedia.pub. (2021, September 28). Therapeutic Potential of Jasmonic Acid.

-

The Good Scents Company. (n.d.). (Z)-jasmone. Retrieved from [Link]

- Google Patents. (n.d.). Bicyclic aldehyde and ketone odorants.

- ACS Publications. (2016, April 21). Synthesis of Chiral Cyclopentenones.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Convenient synthesis of 2-alkynyl-cyclopropanes and -oxiranes.

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved from [Link]

- Chemical Review and Letters. (n.d.).

- Chemical Bull. (2025, July 1). Why Esters Are Must-have Ingredients In Fragrance.

- Google Patents. (n.d.). Slow release of fragrant compounds in perfumery using a keto esters.

- Benchchem. (n.d.). Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) Analysis of Thiols.

- Baran Lab. (2005, February 9). Cyclopentane Synthesis.

-

GL Sciences. (n.d.). gc-olfactometry; PHASER publications. Retrieved from [Link]

- European Patent Office. (n.d.).

- PMC. (n.d.).

- PMC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O)

- PMC. (n.d.).

- ThermoFisher. (n.d.).

- Request PDF. (n.d.). Dynamic headspace analysis of the light-induced controlled release of perfumery aldehydes and ketones from ?

- Google Patents. (n.d.). Cyclopentanol compounds.

- SciTePress. (n.d.).

- Google Patents. (n.d.). Novel cyclopentanone derivatives as flavor- and odor-modifying ingredients.

- The Relation of Structure and Odor in Substituted Cyclohexanols. (n.d.).

-

NMPPDB. (n.d.). cis-Jasmone. Retrieved from [Link]

-

chemeurope.com. (n.d.). Jasmone. Retrieved from [Link]

Sources

- 1. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. (Z)-jasmone, 488-10-8 [thegoodscentscompany.com]

- 4. The Scientific Assessment of Fragrance - Runlong [runlongfragrance.com]

- 5. scitepress.org [scitepress.org]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. nmppdb.com.ng [nmppdb.com.ng]

- 9. Why Esters Are Must-have Ingredients In Fragrance [chemicalbull.com]

- 10. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Determining Limit of Detection for Odor Sensors - Aryballe [aryballe.com]

- 15. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]

- 16. US6218355B1 - Slow release of fragrant compounds in perfumery using a keto esters - Google Patents [patents.google.com]

- 17. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tandfonline.com [tandfonline.com]

- 20. An Algorithm for 353 Odor Detection Thresholds in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. env.go.jp [env.go.jp]

Application Note: Preparation of Oxime and Hydrazone Derivatives from 2-(Pent-2-ynyl)cyclopentan-1-one

Introduction & Scientific Rationale

2-(Pent-2-ynyl)cyclopentan-1-one (CAS 57026-62-7) is a highly functionalized alicyclic building block characterized by its internal alkyne side chain[1][2]. This structural motif is highly valued in the synthesis of jasmonate analogs and complex polycyclic frameworks. The derivatization of its carbonyl group into oximes and hydrazones provides versatile, stable handles for downstream drug development applications, including Beckmann rearrangements, the generation of iminyl radicals[3], and Shapiro reactions[4].

Mechanistic Causality & Stereochemical Control

The conversion of 2-substituted cyclopentanones to their corresponding oximes or hydrazones proceeds via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral hemiaminal intermediate, followed by a rate-limiting dehydration step[5][6].

-

pH Dependence: For oxime formation, maintaining a pH of 4.5–5.0 is critical. If the solution is too acidic, the hydroxylamine nitrogen becomes fully protonated, losing its nucleophilicity. Conversely, if the solution is too basic, the carbonyl oxygen lacks the necessary protonation to enhance its electrophilicity[5][7].

-

Steric and Allylic Strain: The presence of the bulky pent-2-ynyl group at the C2 position introduces significant steric hindrance. During the dehydration step, the system minimizes A(1,3) allylic strain between the forming C=N substituent (e.g., -OH or -NHTs) and the C2 alpha-substituent. Consequently, the reaction thermodynamically favors the E-isomer (where the heteroatom substituent points anti to the pent-2-ynyl chain) over the Z-isomer[3][8].

-

Hydrazone Selection: While simple hydrazines can form azines (2:1 adducts) or undergo Wolff-Kishner reduction, the use of p-toluenesulfonylhydrazide (TsNHNH₂) yields stable, highly crystalline tosylhydrazones that are essential for subsequent organometallic transformations[6][9].

Experimental Protocols

Protocol A: Synthesis of 2-(Pent-2-ynyl)cyclopentan-1-one Oxime

Self-Validating Principle: The use of sodium acetate acts as a self-regulating buffer system with hydroxylamine hydrochloride. This locks the pH in the optimal range (~4.5) without requiring continuous external titration, ensuring the reaction proceeds to completion[5].

-

Preparation of Reagents: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equiv., e.g., 10.4 mmol) and sodium acetate trihydrate (1.5 equiv., 10.4 mmol) in a 1:1 mixture of distilled water and ethanol (20 mL)[5][10].

-

Substrate Addition: Add 2-(pent-2-ynyl)cyclopentan-1-one (1.0 equiv., 6.9 mmol) dropwise to the stirring buffer solution at room temperature[5].

-

Reaction Progression: Stir the mixture for 2–4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The starting ketone is UV-inactive but can be visualized with a KMnO₄ stain; the oxime product will appear as a distinct, more polar spot[5].

-

Isolation: Upon completion, concentrate the mixture under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with ethyl acetate (3 × 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude oxime (predominantly the E-isomer) can be purified by silica gel chromatography or used directly in subsequent steps[10].

Protocol B: Synthesis of 2-(Pent-2-ynyl)cyclopentan-1-one Tosylhydrazone

Self-Validating Principle: The reaction is thermodynamically driven by the precipitation of the highly crystalline tosylhydrazone product from the ethanolic solution upon cooling. This phase separation shifts the equilibrium entirely to the right, preventing reversible hydrolysis[6][11].

-

Dissolution: In a 50 mL round-bottom flask, dissolve p-toluenesulfonylhydrazide (1.1 equiv., 7.6 mmol) in hot absolute ethanol (15 mL)[6][9].

-

Condensation: Add 2-(pent-2-ynyl)cyclopentan-1-one (1.0 equiv., 6.9 mmol) to the hot solution in one portion. Add a catalytic amount of glacial acetic acid (2 drops) to accelerate hemiaminal dehydration[6][12].

-

Reflux & Precipitation: Heat the mixture to a gentle reflux for 1 hour. Remove the heat and allow the flask to stand at room temperature for 30–60 minutes. A white crystalline solid will begin to precipitate[6].

-

Isolation: Cool the mixture in an ice-water bath for 15 minutes to maximize precipitation. Collect the solid by vacuum filtration using a Büchner funnel[12].

-

Washing & Drying: Wash the filter cake with ice-cold ethanol (5 mL) to remove unreacted starting materials, then dry under high vacuum to yield the pure tosylhydrazone[6][9].

Quantitative Data Presentation

Table 1: Reaction Parameters and Expected Outcomes for Derivatization

| Parameter | Oxime Synthesis | Tosylhydrazone Synthesis |

| Reagent | NH₂OH·HCl / NaOAc | TsNHNH₂ / cat. AcOH |

| Solvent System | EtOH / H₂O (1:1) | Absolute EtOH |

| Optimal Temperature | 25 °C (Room Temp) | 80 °C (Reflux) |

| Reaction Time | 2 – 4 hours | 1 – 2 hours |

| Expected Yield | 85 – 92% | 75 – 85% |

| Major Isomer | E-isomer | E-isomer |

| Product State | Viscous oil / Low-melting solid | Highly crystalline white solid |

Downstream Applications in Drug Development

The derivatization of 2-(pent-2-ynyl)cyclopentan-1-one is a strategic gateway for complex molecule synthesis in medicinal chemistry:

-

The Shapiro Reaction: The isolated tosylhydrazone can be treated with two equivalents of a strong organolithium base (e.g., n-butyllithium) at -78 °C. This deprotonates the hydrazone, leading to the expulsion of nitrogen gas and the tosyl anion, generating a highly reactive vinyllithium intermediate[4][13]. This intermediate can be trapped with various electrophiles to construct complex polycyclic cores, a methodology famously utilized in the total synthesis of the anticancer agent Taxol[4][13].

-

Beckmann Rearrangement: The oxime derivative can be subjected to acidic conditions (e.g., using cyanuric chloride or polyphosphoric acid) to undergo a Beckmann rearrangement, yielding functionalized δ-valerolactams[5]. These lactams are crucial pharmacophores in the development of CNS-active drugs and enzyme inhibitors[5].

Pathway Visualization

Divergent synthetic workflow for the preparation of oxime and tosylhydrazone derivatives.

References

-

National Institutes of Health (PMC). Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones. Available at: [Link]

-

ACS Publications. Radical C–C Bond Cleavage/Addition Cascade of Benzyl Cycloketone Oxime Ethers Enabled by Photogenerated Cyclic Iminyl Radicals. Available at: [Link]

-

Grokipedia. Shapiro reaction. Available at:[Link]

-

Wikipedia. Shapiro reaction. Available at:[Link]

Sources

- 1. 2-(Pent-2-ynyl)cyclopentan-1-one|CAS 57026-62-7 [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Shapiro reaction â Grokipedia [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. mdpi.com [mdpi.com]

- 10. One-Pot Synthesis of Dioxime Oxalates [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Shapiro reaction - Wikipedia [en.wikipedia.org]

Preventing over-reduction of 2-(Pent-2-ynyl)cyclopentan-1-one during hydrogenation

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working on the selective semi-hydrogenation of 2-(pent-2-ynyl)cyclopentan-1-one to 2-(pent-2-enyl)cyclopentan-1-one (a critical intermediate in the synthesis of cis-jasmone and methyl jasmonate derivatives).

Achieving high cis-selectivity while preventing the over-reduction of the alkyne to an alkane—or the unintended reduction of the cyclopentanone moiety—requires precise catalytic control. Below, you will find mechanistic troubleshooting guides, self-validating protocols, and empirical data to ensure the integrity of your synthetic workflow.

Part 1: Troubleshooting Guide & FAQs

Q: Why is my 2-(pent-2-ynyl)cyclopentan-1-one reducing completely to the alkane (2-pentylcyclopentan-1-one) despite using Lindlar's catalyst? A: This indicates an insufficiently poisoned palladium surface. Lindlar's catalyst (Pd/CaCO₃) is pre-poisoned with lead acetate, which reduces its overall activity, but the most active Pd sites can still catalyze the reduction of alkenes to alkanes[1]. To prevent this, you must introduce a secondary Lewis base poison, typically quinoline or pyridine.

Mechanistic Causality: Quinoline competitively coordinates to the highly active, unpoisoned Pd sites. Because the starting alkyne is a strong π -acceptor/ligand, it can temporarily displace the quinoline to undergo syn-addition of hydrogen. However, the resulting cis-alkene is a weaker ligand; it cannot displace the quinoline and is forced to desorb from the catalyst surface before a second hydrogenation event can occur[2][3].

Q: Is there a risk of reducing the cyclopentanone carbonyl group under these conditions? A: Ketones are generally highly resistant to hydrogenation under mild Lindlar conditions (1 atm H₂, room temperature). If you observe the formation of a cyclopentanol derivative, verify that you have not accidentally used unpoisoned Pd/C at elevated pressures, which is capable of reducing ketones[2].

Q: How do I precisely control the reaction to ensure it stops exactly at the cis-alkene? A: You must implement a self-validating volumetric setup. By using a gas burette rather than a standard balloon, you can calculate and physically limit the exact volume of 1 molar equivalent of H₂ gas required for your specific substrate scale[4]. If the catalyst is properly poisoned, the volumetric uptake will naturally plateau exactly at 1 equivalent. If the volume continues to drop beyond this point, it is an immediate physical indicator that over-reduction is occurring.

Q: What if I want to avoid using lead-based catalysts due to toxicity or pharmaceutical compliance concerns? A: You can substitute Lindlar's catalyst with P-2 Nickel (nickel boride, Ni₂B). P-2 Nickel mirrors the exact selectivity of Lindlar's catalyst, providing cis-alkenes via syn-addition without the heavy metal toxicity concerns[2].

Part 2: Mechanistic & Troubleshooting Workflows

Caption: Mechanistic pathway of Lindlar hydrogenation showing quinoline preventing alkene re-adsorption.

Caption: Decision tree for troubleshooting alkyne over-reduction during semi-hydrogenation.

Part 3: Quantitative Data & Catalyst Selection

To ensure optimal selectivity, compare the following catalyst systems and their empirical risk profiles when applied to cyclopentanone-bearing alkynes.

Table 1: Catalyst Systems and Reaction Parameters for Alkyne Semi-Hydrogenation

| Catalyst System | Additive | H₂ Pressure | Target Product | Over-Reduction Risk |

| Lindlar (Pd/CaCO₃/Pb) | Quinoline (10 mol%) | 1 atm | cis-Alkene | Low (<2%) |

| Lindlar (Pd/CaCO₃/Pb) | None | 1 atm | cis-Alkene / Alkane | Moderate (10-20%) |

| Pd/C (10%) | None | 1 atm | Alkane | Very High (>95%) |

| P-2 Nickel (Ni₂B) | Ethylenediamine | 1 atm | cis-Alkene | Low (<5%) |

| Na/NH₃ (Birch-type) | None | N/A | trans-Alkene | High (Ketone reduces to alcohol) |

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a volumetric validation step to guarantee the reaction stops at the semi-hydrogenated cis-alkene[4][5].

Materials Required:

-

2-(Pent-2-ynyl)cyclopentan-1-one (1.0 eq, e.g., 10.0 mmol)

-

Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb) (5% w/w relative to substrate)

-

Quinoline (0.1 eq, 1.0 mmol)

-

Ethyl acetate or Hexanes (100 mL, 0.1 M concentration)

-

Hydrogen gas (1 atm) via a calibrated gas burette

Step-by-Step Methodology:

-

System Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-(pent-2-ynyl)cyclopentan-1-one and quinoline in the chosen solvent.

-

Catalyst Addition: Carefully add the Lindlar catalyst to the solution. Seal the flask with a rubber septum.

-

Inert Purge: Purge the flask with Argon for 5 minutes to remove ambient oxygen, which can deactivate the catalyst or create a flammability hazard.

-